molecular formula C22H27NO5S B2465846 2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1705550-92-0

2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2465846
CAS RN: 1705550-92-0
M. Wt: 417.52
InChI Key: LFMUVJSHOBSJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that the manipulation of N-acyl and N-sulfonyl groups can significantly impact the anodic methoxylation of piperidine derivatives, leading to the formation of various products depending on the anodic conditions and electrolytes used. This chemical reaction pathway is crucial for the synthesis and functionalization of compounds, including those similar to "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" (Golub & Becker, 2015).

Analytical Derivatization in Liquid Chromatography

New sulfonate reagents have been synthesized for analytical derivatization in liquid chromatography, demonstrating the utility of sulfonate groups in enhancing detection sensitivity for various analytes. This research underlines the importance of such chemical groups in developing analytical methods and could be related to the study of compounds like "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" (Wu et al., 1997).

Application in Carbohydrate Chemistry

The protection of hydroxyl groups using sulfone groups has been explored, with the synthesis of various protected glycosyl donors demonstrating the versatility of sulfone groups in carbohydrate chemistry. This approach is pertinent for synthesizing complex carbohydrates and could relate to the manipulation of compounds similar to "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" (Spjut, Qian, & Elofsson, 2010).

Potential Anticancer Activity

Compounds with sulfone moieties, including novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, and dihydropyridines, have been synthesized and evaluated for their anticancer activity. This highlights the potential biological applications of sulfone-containing compounds, which may include derivatives like "2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone" in future research (Bashandy et al., 2011).

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-3-28-19-6-4-17(5-7-19)16-22(24)23-14-12-21(13-15-23)29(25,26)20-10-8-18(27-2)9-11-20/h4-11,21H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMUVJSHOBSJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

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